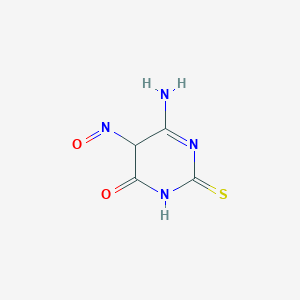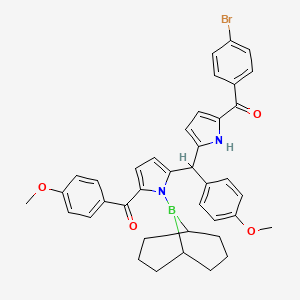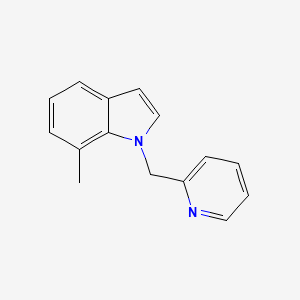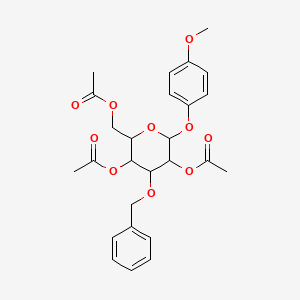![molecular formula C12H22O B12516238 [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol CAS No. 678195-80-7](/img/structure/B12516238.png)
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol is an organic compound with a unique structure that includes a cyclopropyl ring, an ethenyl group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of a hexyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent hydroboration-oxidation or other suitable reactions can introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a palladium catalyst.
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]ketone.
Reduction: Formation of [(1S,2S)-2-ethyl-2-hexylcyclopropyl]methanol.
Substitution: Formation of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]chloride.
Scientific Research Applications
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ethenyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]amine
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]acetate
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]chloride
Uniqueness
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol is unique due to its combination of a cyclopropyl ring, an ethenyl group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
678195-80-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-12(4-2)9-11(12)10-13/h4,11,13H,2-3,5-10H2,1H3/t11-,12+/m1/s1 |
InChI Key |
FTOQSWJMOZPKFQ-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCC[C@]1(C[C@@H]1CO)C=C |
Canonical SMILES |
CCCCCCC1(CC1CO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


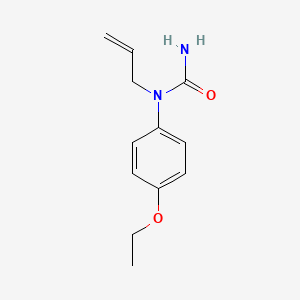
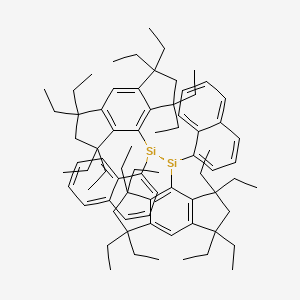
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
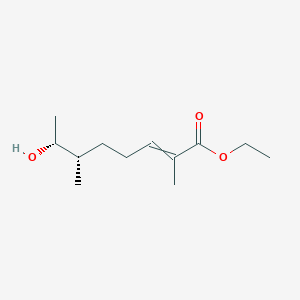
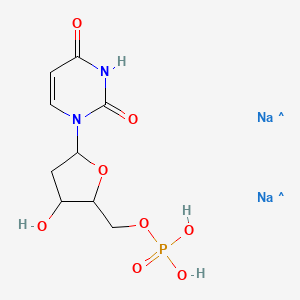
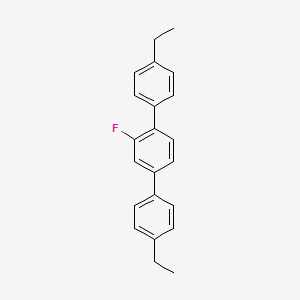

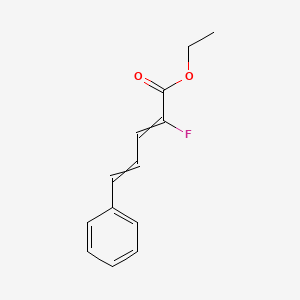
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

